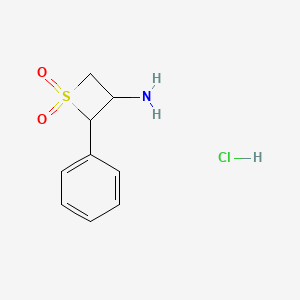

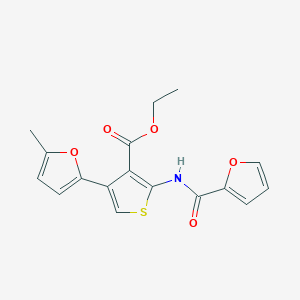

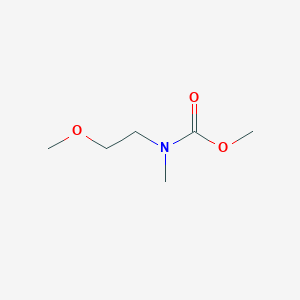

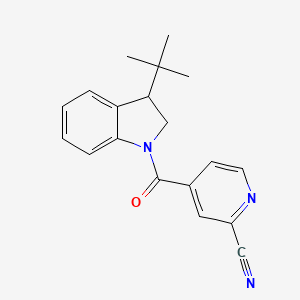

Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate, also known as EFTC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EFTC belongs to the class of thiophene derivatives, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate and related compounds have been synthesized and characterized, contributing to the development of novel chemical entities with potential applications. For example, derivatives of furan and thiophene have been synthesized using the Gewald reaction, highlighting their structural and antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Furthermore, compounds like furanfurin and thiophenfurin have been synthesized, showing notable antitumor activity and interactions with inosine monophosphate dehydrogenase (Franchetti et al., 1995).

Antimicrobial and Antitumor Activities

The synthesis of various thiophene and furan derivatives, including those bearing a methine group or carboxylate groups, has shown promising antimicrobial and antitumor activities. These studies provide insights into the structural requirements for biological activity, opening new avenues for drug development (Ravindra, Vagdevi, & Vaidya, 2008).

Application in Dye-Sensitized Solar Cells

The incorporation of five-membered heteroaromatic linkers, such as furan and thiophene, into phenothiazine-based compounds for dye-sensitized solar cells (DSSCs) has demonstrated the positive impact of conjugated linkers on device performance. This research illustrates the potential of these compounds in improving the efficiency of renewable energy technologies (Kim et al., 2011).

Development of Biobased Materials

The enzymatic synthesis of polyesters using biobased furan compounds as building blocks represents a significant step towards sustainable material science. These novel furan polyesters, derived from renewable resources, have been characterized for their potential in various applications, highlighting the importance of furan derivatives in developing environmentally friendly materials (Jiang et al., 2014).

Novel Inhibitors of Influenza A Virus

Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus. This discovery opens up new possibilities for the development of antiviral drugs based on furan derivatives, emphasizing their relevance in medicinal chemistry and antiviral therapy (Yongshi et al., 2017).

Propriétés

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-3-21-17(20)14-11(12-7-6-10(2)23-12)9-24-16(14)18-15(19)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDOLXUDBHOBFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2997569.png)

![[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B2997571.png)

![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)

![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)

![8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2997588.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)